1-Isopropylazulene
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Overview
Description
1-Isopropylazulene is an aromatic hydrocarbon derivative of azulene, characterized by its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene and its derivatives exhibit a striking blue hue due to their unique electronic structure . The compound is named after its color, as “azul” is Spanish for blue.
Preparation Methods
1-Isopropylazulene can be synthesized through various methods. One common synthetic route involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . The reaction conditions typically involve the use of aprotic polar solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at elevated temperatures (around 115°C) with finely bubbled oxygen . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isopropylazulene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound exhibits electrophilic substitution reactions at the 1- and 3-positions due to its resonance structure.
Nucleophilic Addition: Nucleophilic addition reactions occur at the 2-, 4-, 6-, and 8-positions.
Common reagents used in these reactions include oxidizing agents like oxygen and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropylazulene and its derivatives have found applications in various fields:
Mechanism of Action
The mechanism of action of 1-Isopropylazulene involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory pathways . The compound’s unique electronic structure allows it to interact with biological membranes and enzymes, modulating their activity.
Comparison with Similar Compounds
1-Isopropylazulene is similar to other azulene derivatives, such as guaiazulene and chamazulene. These compounds share the azulene skeleton but differ in their substituents, which confer unique properties and applications . For example:
Guaiazulene: Known for its anti-inflammatory and antiulcer properties.
Chamazulene: Found in chamomile oil and used for its soothing effects.
Compared to these compounds, this compound is unique due to its specific substituent (isopropyl group), which influences its reactivity and applications.
Conclusion
This compound is a fascinating compound with a rich history and diverse applications Its unique structure and properties make it valuable in various scientific and industrial fields
Properties
CAS No. |
7206-54-4 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-propan-2-ylazulene |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-8-11-6-4-3-5-7-13(11)12/h3-10H,1-2H3 |
InChI Key |
PGMUWFCRDIIWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC=C2C=C1 |
Origin of Product |
United States |
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